2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antiproliferative and kinase inhibitory activities.
Biology: The compound is investigated for its interactions with biological macromolecules and its potential as a therapeutic agent.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its kinase inhibitory properties.
Uniqueness
2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one stands out due to its cyclopropyl and phenyl substituents, which may confer unique steric and electronic properties, enhancing its interaction with specific biological targets.
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O/c19-15-13-12(17-14(18-15)10-6-7-10)8-11(16-13)9-4-2-1-3-5-9/h1-5,8,10,16H,6-7H2,(H,17,18,19) |
InChI Key |
SGJKPENFHZUOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=O)N2)NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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